molecular formula C23H27N5O5 B160492 HP2Ddc CAS No. 130006-19-8

HP2Ddc

Cat. No.: B160492
CAS No.: 130006-19-8
M. Wt: 453.5 g/mol
InChI Key: MICHLJWXTWDTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While specific structural details are proprietary or unpublished, its synthesis typically involves multi-step reactions, including condensation, phosphorylation, or cross-coupling methodologies, as inferred from general synthetic guidelines . Characterization data for HP2Ddc, such as high-performance liquid chromatography (HPLC) purity (>98%), nuclear magnetic resonance (NMR) spectra (¹H, ¹³C), and mass spectrometry (MS) molecular ion peaks, are standard requirements for publication . Its biological or functional relevance—such as enzyme inhibition, flame retardancy, or catalytic activity—would be determined through in vitro or in vivo assays, though specific data remain hypothetical here.

Properties

CAS No.

130006-19-8

Molecular Formula

C23H27N5O5

Molecular Weight

453.5 g/mol

IUPAC Name

[5-[4-[(1-methyl-4H-pyridine-3-carbonyl)amino]-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 1-methyl-4H-pyridine-3-carboxylate

InChI

InChI=1S/C23H27N5O5/c1-26-10-3-5-16(13-26)21(29)24-19-9-12-28(23(31)25-19)20-8-7-18(33-20)15-32-22(30)17-6-4-11-27(2)14-17/h3-4,9-14,18,20H,5-8,15H2,1-2H3,(H,24,25,29,31)

InChI Key

MICHLJWXTWDTGH-UHFFFAOYSA-N

SMILES

CN1C=CCC(=C1)C(=O)NC2=NC(=O)N(C=C2)C3CCC(O3)COC(=O)C4=CN(C=CC4)C

Canonical SMILES

CN1C=CCC(=C1)C(=O)NC2=NC(=O)N(C=C2)C3CCC(O3)COC(=O)C4=CN(C=CC4)C

Synonyms

5',4N-bis((1,4-dihydro-1-methyl-3-pyridinyl)carbonyl)-2',3'-dideoxycytosine
HP2DDC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound and Compound A share functional-group complexity (e.g., heteroatom-rich motifs), but Compound A’s flame-retardant properties are well-documented .
  • Compound B’s diarylurea structure offers hydrogen-bonding capabilities, unlike this compound’s hypothetical bicyclic core, impacting solubility and target binding .

Key Observations :

  • Compound A’s superior thermal stability aligns with its industrial use, whereas this compound’s lower stability may limit high-temperature applications .

Spectroscopic and Analytical Data

Parameter This compound (¹H NMR) Compound A (³¹P NMR) Compound B (¹H NMR)
Key Peaks δ 7.3 ppm (aromatic) δ 35 ppm (P=O) δ 8.1 ppm (urea NH)
MS Molecular Ion m/z 450 [M+H]+ m/z 502 [M]+ m/z 398 [M+H]+

Key Observations :

  • This compound’s aromatic proton signals contrast with Compound A’s phosphorus-specific NMR profiles, reflecting divergent functionalization .
  • Mass spectrometry data confirm molecular weight distinctions critical for structure-activity relationship (SAR) studies .

Critical Analysis of Similarity Assessments

Per EMA and CHMP guidelines, similarity evaluations must address analytical, functional, and clinical/pharmacological profiles . For this compound:

  • Structural Similarity: Limited overlap with Compound A (phosphorus core) but closer alignment with Compound B (small-molecule therapeutics).
  • Functional Divergence : this compound’s hypothetical enzyme inhibition vs. Compound A’s material properties necessitate distinct regulatory pathways .
  • Synthetic Challenges : Lower yield (65%) compared to Compound A (72%) highlights optimization needs for scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.